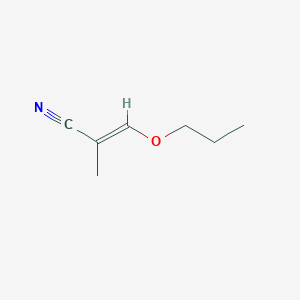
2-Methyl-3-propoxyacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-propoxyacrylonitrile is an organic compound with the molecular formula C7H11NO It is a derivative of acrylonitrile, characterized by the presence of a methyl group at the second position and a propoxy group at the third position
Preparation Methods
The synthesis of 2-Methyl-3-propoxyacrylonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylacrylonitrile with propyl alcohol under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production of this compound while minimizing by-products.
Chemical Reactions Analysis
2-Methyl-3-propoxyacrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or alcohols replace the nitrile group to form new compounds.
Addition: The double bond in this compound can undergo addition reactions with halogens or hydrogen halides, leading to the formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-3-propoxyacrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in drug synthesis.
Industry: It is used in the production of specialty chemicals, polymers, and resins, contributing to the development of advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-propoxyacrylonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in various synthetic pathways to create new compounds with desired properties. The propoxy group enhances the compound’s solubility and reactivity, making it a versatile intermediate in chemical reactions.
Comparison with Similar Compounds
2-Methyl-3-propoxyacrylonitrile can be compared with other acrylonitrile derivatives, such as:
2-Methylacrylonitrile: Lacks the propoxy group, resulting in different reactivity and solubility properties.
3-Propoxyacrylonitrile:
2-Methyl-3-methoxyacrylonitrile: Contains a methoxy group instead of a propoxy group, leading to variations in its chemical and physical properties.
The presence of both the methyl and propoxy groups in this compound makes it unique, offering a combination of reactivity and solubility that is advantageous in various chemical processes.
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(E)-2-methyl-3-propoxyprop-2-enenitrile |
InChI |
InChI=1S/C7H11NO/c1-3-4-9-6-7(2)5-8/h6H,3-4H2,1-2H3/b7-6+ |
InChI Key |
PVNZQRQRWDIVNW-VOTSOKGWSA-N |
Isomeric SMILES |
CCCO/C=C(\C)/C#N |
Canonical SMILES |
CCCOC=C(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


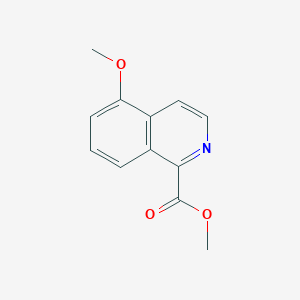
![6-Fluoroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13132378.png)

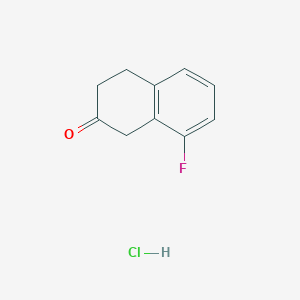

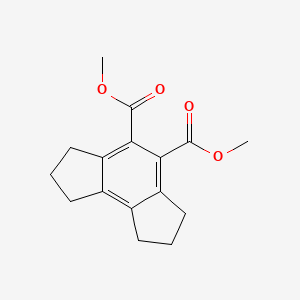
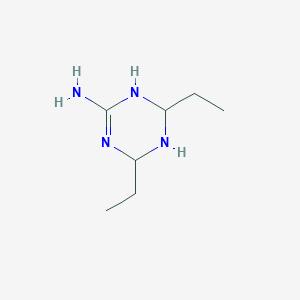
![3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13132424.png)
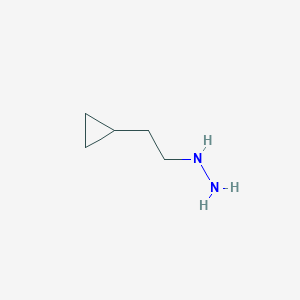

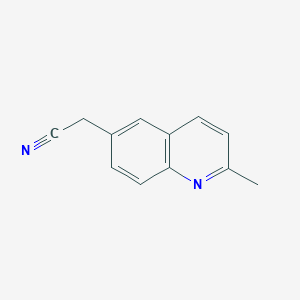

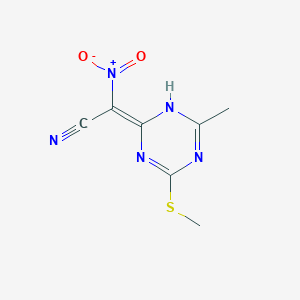
![N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide](/img/structure/B13132460.png)
